Valproic acid acyl-D-glucuronide

Catalog No.
S11171533
CAS No.
M.F
C14H24O8
M. Wt
320.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valproic acid acyl-D-glucuronide

Product Name

Valproic acid acyl-D-glucuronide

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(2-propylpentanoyloxy)oxane-2-carboxylic acid

Molecular Formula

C14H24O8

Molecular Weight

320.34 g/mol

InChI

InChI=1S/C14H24O8/c1-3-5-7(6-4-2)13(20)22-14-10(17)8(15)9(16)11(21-14)12(18)19/h7-11,14-17H,3-6H2,1-2H3,(H,18,19)/t8-,9-,10+,11-,14?/m0/s1

InChI Key

XXKSYIHWRBBHIC-JLERCCTOSA-N

Canonical SMILES

CCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O

Isomeric SMILES

CCCC(CCC)C(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O

Valproic acid acyl-D-glucuronide is a metabolite derived from valproic acid, a well-known anticonvulsant and mood-stabilizing drug used primarily in the treatment of epilepsy and bipolar disorder. Valproic acid itself is a branched-chain fatty acid, specifically 2-propylpentanoic acid, which has been clinically utilized since its anticonvulsant properties were discovered in the 1960s. The acyl-D-glucuronide form results from the glucuronidation process, where valproic acid undergoes conjugation with glucuronic acid, enhancing its solubility and facilitating excretion from the body .

The formation of valproic acid acyl-D-glucuronide occurs primarily through the action of UDP-glucuronosyltransferases (UGTs), particularly UGT1A3, UGT1A4, UGT1A6, and UGT2B7. This metabolic reaction is a crucial phase II detoxification pathway that transforms lipophilic compounds into more hydrophilic forms for easier elimination via urine .

In vitro studies indicate that valproic acid acyl-D-glucuronide can undergo acyl migration, which may affect its stability and reactivity. Despite being a reactive metabolite, it is recognized as one of the most stable acyl glucuronides known . The potential for transacylation reactions with proteins has raised concerns about idiosyncratic adverse drug reactions, although evidence of such reactions occurring in vivo remains limited .

The synthesis of valproic acid acyl-D-glucuronide occurs naturally in the liver through metabolic pathways involving glucuronidation. This process can be summarized as follows:

  • Administration of Valproic Acid: Upon administration, valproic acid is absorbed into the bloodstream.
  • Glucuronidation Reaction: Valproic acid is conjugated with glucuronic acid by UDP-glucuronosyltransferase enzymes.
  • Formation of Acyl-D-Glucuronide: This results in the formation of valproic acid acyl-D-glucuronide, which can then be excreted via urine.

This metabolic pathway highlights the body's mechanism for detoxifying and eliminating drugs .

Valproic acid is primarily used for:

  • Anticonvulsant Therapy: Effective against various seizure types including tonic-clonic and absence seizures.
  • Mood Stabilization: Commonly prescribed for bipolar disorder.
  • Migraine Prevention: Utilized in some cases to prevent migraine headaches.
  • Schizophrenia Treatment: Occasionally employed as an adjunct therapy.

While valproic acid acyl-D-glucuronide itself does not have direct therapeutic applications, understanding its role in metabolism is essential for optimizing dosing regimens and minimizing side effects associated with valproic acid therapy .

Valproic acid and its metabolites, including valproic acid acyl-D-glucuronide, have been studied for interactions with various drugs. Notably:

  • Protein Binding: Valproic acid is highly protein-bound (87–95%), which can influence the pharmacokinetics of co-administered medications.
  • Enzyme Interactions: Valproic acid can inhibit certain cytochrome P450 enzymes, affecting the metabolism of other drugs and potentially leading to increased plasma concentrations and toxicity .
  • Neurotransmitter Modulation: The interaction with neurotransmitter systems may enhance or inhibit the effects of other psychotropic medications.

These interactions underline the importance of careful monitoring when prescribing valproic acid alongside other treatments.

Several compounds share structural or functional similarities with valproic acid acyl-D-glucuronide. Here are some notable comparisons:

Compound NameStructure TypeKey Characteristics
ValproateCarboxylic AcidParent compound; exhibits anticonvulsant properties.
LamotriginePhenyltriazineAnticonvulsant; acts on sodium channels but lacks GABAergic effects.
CarbamazepineDibenzazepineAnticonvulsant; enhances GABA activity but has different metabolic pathways.
TopiramateMonosaccharideAnticonvulsant; has multiple mechanisms including inhibition of carbonic anhydrase.

Uniqueness

Valproic acid acyl-D-glucuronide is unique due to its specific metabolic pathway involving glucuronidation, which distinguishes it from other anticonvulsants that may rely more heavily on cytochrome P450-mediated metabolism. Its stability as an acyl glucuronide also sets it apart from other reactive metabolites that may pose higher risks for adverse drug reactions .

UDP-Glucuronosyltransferase (UGT) Isoform Specificity

VPAG formation is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes that conjugate glucuronic acid to xenobiotics. In vitro studies using human liver microsomes and recombinant UGT isoforms have identified multiple enzymes capable of glucuronidating VPA. UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, and UGT2B7 demonstrate measurable activity toward VPA, with UGT2B7 exhibiting the highest intrinsic clearance (Table 1) [1] [3]. UGT1A4, UGT1A8, and UGT1A10 were recently confirmed as contributors to VPAG synthesis, expanding the known isoforms involved in this pathway [3].

Genetic polymorphisms influence UGT activity. For example, the UGT1A6 haplotype (rs6759892 T > G, rs2070959 A > G, rs1105879 A > C) is associated with enhanced glucuronidation efficiency, necessitating higher VPA doses in carriers to maintain therapeutic concentrations [1]. Conversely, UGT2B15 does not glucuronidate VPA despite initial reports, as later studies revealed it is inhibited by VPA rather than activated [1].

UGT IsoformRelative ActivityKey PolymorphismsImpact on VPAG Formation
UGT2B7HighNone reportedPrimary contributor
UGT1A4ModerateNone reportedSecondary contributor
UGT1A6Moderaters6759892, rs2070959, rs1105879Increased clearance in variant carriers
UGT1A8/1A10LowNone reportedMinor contributors

Table 1: UGT isoforms involved in VPAG formation and their pharmacogenomic relevance [1] [3].

In Vivo Formation Kinetics in Hepatic Microsomes

Kinetic studies in human liver microsomes (HLMs) reveal substrate concentration-dependent VPAG formation. At 1 mM VPA, formation rates range from 6.0 to 53.4 nmol/min/mg protein, reflecting a 5- to 8-fold interindividual variability [3]. The average velocities at 0.25, 0.5, and 1 mM VPA are 7.0, 13.4, and 25.4 nmol/min/mg protein, respectively, indicating linear kinetics within this concentration range [3].

Recombinant UGT2B7 demonstrates the highest intrinsic clearance (Vmax/Km), followed by UGT1A4 and UGT1A8 (Table 2) [3]. These findings align with clinical observations that UGT2B7 is the dominant isoform in hepatic VPAG synthesis.

UGT IsoformVmax (nmol/min/mg)Km (mM)Intrinsic Clearance (mL/min/mg)
UGT2B745.2 ± 6.10.82 ± 0.1555.1
UGT1A412.8 ± 2.31.12 ± 0.2111.4
UGT1A88.9 ± 1.71.45 ± 0.336.1

Table 2: Kinetic parameters of recombinant UGT isoforms for VPAG formation [3].

Age-Related Variability in Glucuronidation Capacity

Contrary to expectations, VPAG formation rates in hepatic microsomes from elderly donors (≥65 years) show no significant difference compared to younger cohorts (2–56 years) [3]. At 1 mM VPA, average velocities are 25.4 nmol/min/mg protein in elderly HLMs versus 24.1 nmol/min/mg in younger HLMs, suggesting preserved glucuronidation capacity with aging [3]. However, substantial intra-group variability persists (6.0–53.4 nmol/min/mg in elderly; 5.8–49.7 nmol/min/mg in younger), underscoring the role of non-age factors such as UGT polymorphisms or drug-drug interactions [1] [3].

Developmental studies note that UGT expression in children reaches adult levels only after 10 years of age, potentially increasing reliance on non-glucuronidation pathways in pediatric populations [1]. However, this developmental trajectory does not extend to aging adults, where UGT activity remains stable.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Optimization

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry represents the gold standard for quantitative analysis of valproic acid acyl-D-glucuronide. This technique offers exceptional sensitivity and specificity for the detection of this metabolite in biological matrices [1]. The optimization of UHPLC-MS/MS methods requires careful consideration of multiple parameters to achieve optimal analytical performance.

The mass spectrometric detection of valproic acid acyl-D-glucuronide typically employs negative ion electrospray ionization mode, which provides superior sensitivity compared to positive ion mode [2]. The compound exhibits characteristic mass transitions, with the parent ion appearing at mass-to-charge ratio 319.2 corresponding to the deprotonated molecular ion. The primary fragmentation pattern involves the loss of glucuronic acid moiety, yielding a major daughter ion at mass-to-charge ratio 143.2, which corresponds to the valproic acid fragment [2] [1].

Multiple reaction monitoring transitions have been established for valproic acid acyl-D-glucuronide quantification. The most commonly employed transitions include mass-to-charge ratio 319.1 to 142.7 and mass-to-charge ratio 319.1 to 175.2 [1]. These transitions provide complementary information and enhance the specificity of the analytical method. The optimization of collision energy typically ranges from 18 to 33 electron volts, depending on the specific instrument configuration and analytical requirements [2] [3].

Chromatographic separation parameters require meticulous optimization to achieve adequate resolution and peak shape. The most frequently employed stationary phases include C18 reversed-phase columns with particle sizes ranging from 1.7 to 2.7 micrometers [1] [4] [3]. Column dimensions vary from 50 millimeters by 2.1 millimeters to 100 millimeters by 4.6 millimeters, with shorter columns providing faster analysis times while maintaining adequate separation [1] [4].

Mobile phase composition represents a critical optimization parameter. Gradient elution systems typically employ acetonitrile or methanol as the organic modifier, combined with aqueous buffers containing ammonium acetate or ammonium formate [4] [3]. The incorporation of 10 millimolar ammonium acetate significantly enhances analyte response and improves chromatographic resolution [3]. Flow rates are typically optimized between 0.4 and 0.9 milliliters per minute to balance analysis time with sensitivity [4] [3].

The analytical method validation demonstrates exceptional performance characteristics. Linear dynamic ranges typically span from 0.5 nanograms per milliliter to 500 nanograms per milliliter, with correlation coefficients exceeding 0.995 [1]. The lower limit of quantification commonly achieves values between 0.5 and 10 nanograms per milliliter, providing adequate sensitivity for pharmacokinetic and toxicological studies [1] [4].

Precision and accuracy parameters consistently meet regulatory requirements. Intra-day precision values typically range from 3.2 to 7.43 percent relative standard deviation, while inter-day precision values remain below 15 percent [1] [5]. Accuracy measurements demonstrate deviations within ±15 percent of nominal concentrations across the entire analytical range [1] [4].

ParameterOptimized ConditionsPerformance MetricReference
Mass Transition319.1→142.7Primary quantification [1]
Mass Transition319.1→175.2Confirmation [1]
Collision Energy18-33 eVOptimal fragmentation [2] [3]
Column TypeC18 (1.7-2.7 μm)Chromatographic separation [1] [4]
Mobile PhaseACN/10mM NH4OAcEnhanced sensitivity [3]
Flow Rate0.4-0.9 mL/minAnalytical throughput [4] [3]
Linear Range0.5-500 ng/mLQuantification range [1]
LLOQ0.5-10 ng/mLDetection sensitivity [1] [4]
Precision<7.43% RSDMethod reproducibility [1]
Accuracy±15% deviationMethod accuracy [1] [4]

Nuclear Magnetic Resonance (NMR) Spectral Fingerprinting

Nuclear Magnetic Resonance spectroscopy provides unique capabilities for the identification and structural characterization of valproic acid acyl-D-glucuronide. This technique offers distinctive advantages including the ability to detect the compound directly in biological fluids without extensive sample preparation, and the capacity to monitor degradation pathways and structural rearrangements in real-time [6] [7].

Proton Nuclear Magnetic Resonance spectroscopy enables direct detection and quantification of valproic acid acyl-D-glucuronide in urine samples. The compound exhibits characteristic resonance patterns that facilitate its identification even in the presence of complex biological matrices [6]. The anomeric proton resonance of the glucuronide moiety appears as a distinctive signal that serves as a diagnostic marker for the intact conjugate [8].

The spectral characteristics of valproic acid acyl-D-glucuronide have been extensively characterized using both one-dimensional and two-dimensional Nuclear Magnetic Resonance techniques. One-dimensional proton spectra provide quantitative information through peak integration, while two-dimensional techniques including Total Correlation Spectroscopy and Heteronuclear Multiple Bond Correlation enable structural confirmation and assignment of complex resonance patterns [7] [9].

The anomeric region of the Nuclear Magnetic Resonance spectrum proves particularly informative for monitoring the stability and degradation of valproic acid acyl-D-glucuronide. The disappearance of the anomeric resonance corresponding to the 1-beta-O-acyl glucuronide serves as a reliable indicator of degradation kinetics [8]. This approach has been successfully employed to determine half-lives and degradation pathways under various experimental conditions.

Quantification capabilities of Nuclear Magnetic Resonance spectroscopy have been demonstrated for valproic acid acyl-D-glucuronide analysis. Direct quantification can be achieved through peak integration relative to internal standards, with concentrations as high as 121 millimolar successfully determined in clinical samples [7]. The method provides adequate sensitivity for monitoring therapeutic concentrations and toxicological investigations.

The technique demonstrates exceptional utility for monitoring acyl migration reactions. Nuclear Magnetic Resonance spectroscopy can distinguish between different positional isomers formed through intramolecular rearrangement of the acyl group [8] [10]. This capability proves invaluable for understanding the chemical behavior of valproic acid acyl-D-glucuronide under physiological conditions.

Carbon-13 Nuclear Magnetic Resonance spectroscopy, particularly when combined with isotopic labeling, provides enhanced resolution and specificity for structural characterization. Carbon-13 labeling of the carbonyl carbon enables discrimination between different isomeric forms and facilitates kinetic studies of degradation pathways [10] [11]. This approach has revealed detailed mechanistic information about acyl migration and hydrolysis reactions.

Two-dimensional Nuclear Magnetic Resonance techniques offer additional structural confirmation capabilities. Total Correlation Spectroscopy and Nuclear Overhauser Effect Spectroscopy experiments provide connectivity information that confirms the identity of valproic acid acyl-D-glucuronide and its degradation products [9]. These techniques prove particularly valuable when analyzing complex biological samples containing multiple metabolites.

NMR TechniqueApplicationAnalytical CapabilityReference
1H NMRDirect quantification121 mM sensitivity [7]
1H NMRStability monitoringAnomeric resonance tracking [8]
13C NMRStructural characterizationIsomer discrimination [10]
2D TOCSYConnectivity analysisStructural confirmation [9]
2D NOESYSpatial relationshipsStereochemical assignment [9]
2D HMBCLong-range couplingMolecular framework [7]

Enzyme-Linked Hydrolysis Assays with Beta-Glucuronidase

Enzyme-linked hydrolysis assays utilizing beta-glucuronidase represent a fundamental analytical approach for the specific detection and quantification of valproic acid acyl-D-glucuronide. These assays exploit the substrate specificity of beta-glucuronidase enzymes to selectively cleave glucuronide conjugates, thereby enabling the determination of conjugated versus unconjugated forms of valproic acid [12] [13].

The enzymatic hydrolysis mechanism involves the cleavage of the beta-1,4-glycosidic bond between valproic acid and the glucuronic acid moiety. Beta-glucuronidase enzymes demonstrate high specificity for beta-D-glucopyranosiduronic acid linkages, making them ideal for the selective hydrolysis of valproic acid acyl-D-glucuronide [12]. The reaction proceeds optimally at slightly acidic conditions, typically at pH 5.0, which corresponds to the lysosomal environment where these enzymes naturally function [14].

However, valproic acid acyl-D-glucuronide exhibits unique characteristics that distinguish it from conventional glucuronide conjugates. The compound can undergo pH-dependent rearrangement reactions that render a portion of the conjugate resistant to beta-glucuronidase hydrolysis [12] [15]. At physiological pH values between 3 and 7, all alkali-labile conjugated valproic acid remains susceptible to beta-glucuronidase hydrolysis. However, at extreme pH values (0-3 and 7-11), a significant proportion becomes resistant to enzymatic cleavage due to intramolecular acyl migration [12].

The development of enzyme-linked immunosorbent assays for beta-glucuronidase quantification provides a complementary analytical approach. These assays employ monoclonal antibodies specific for human beta-glucuronidase and demonstrate exceptional sensitivity with optimal ranges of 10 to 100 nanograms per milliliter [5]. The method exhibits high reproducibility with intraday and interday precisions of 3.2 and 4.1 percent, respectively [5].

Fluorometric enzyme activity assays offer enhanced sensitivity for beta-glucuronidase activity measurements. These assays utilize specific substrates that generate fluorescent products upon enzymatic cleavage, enabling detection of activity levels as low as one microunit (1 picomole per minute) [16] [17]. The fluorometric approach provides rapid and reliable quantification suitable for high-throughput applications.

Alternative enzymatic pathways have been identified for valproic acid acyl-D-glucuronide hydrolysis. Acylpeptide hydrolase has been identified as the primary enzyme responsible for valproic acid glucuronide hydrolysis in human liver cytosol [18] [19]. This enzyme demonstrates different substrate specificity and inhibition profiles compared to conventional beta-glucuronidase, suggesting multiple enzymatic pathways for glucuronide metabolism.

The kinetic parameters of enzymatic hydrolysis have been characterized under various experimental conditions. The apparent maximum velocity and substrate concentration resulting in 50 percent of maximum velocity have been determined for valproic acid glucuronide formation and hydrolysis [20]. These studies reveal autoactivation kinetics with Hill coefficients indicating cooperative binding behavior.

Enzyme inhibition studies provide insights into the specificity and mechanism of glucuronide hydrolysis. Acylpeptide hydrolase activity is inhibited by carbapenem antibiotics, which explains the clinical drug interaction between valproic acid and these antimicrobials [18] [21]. The inhibition profile demonstrates selectivity for esterase inhibitors rather than conventional glucuronidase inhibitors.

Enzyme SystemSubstrate SpecificityOptimal ConditionsAnalytical RangeReference
Beta-glucuronidaseBeta-D-glucuronidespH 5.0, 37°C10-100 ng/mL [5]
Acylpeptide hydrolaseAcyl glucuronidesCytosolic pHN-terminal specificity [18]
Fluorometric assayGlucuronidase activity330/450 nm Ex/Em1 pmol/min sensitivity [17]
ELISA quantificationHuman beta-glucuronidaseSandwich immunoassay10-100 ng/mL [5]

XLogP3

1.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

320.14711772 g/mol

Monoisotopic Mass

320.14711772 g/mol

Heavy Atom Count

22

Metabolism Metabolites

(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(2-propylpentanoyloxy)oxane-2-carboxylic acid is a known human metabolite of valproic acid.

Dates

Last modified: 08-08-2024

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